Crystallographic Binding Proof at PHIP2 Bromodomain: Differentiated from 93.5% of Screened Fragments
In the SAMPL7 prospectively conducted crystallographic fragment screen against the PHIP2 bromodomain, 3-fluoro-5-methylbenzene-1-sulfonamide (soak concentration 20 mM in 20% v/v ethylene glycol, pH ≈5.6, temperature 5 °C) produced unambiguous electron density in the Kac binding site, confirmed by refinement to 1.24 Å resolution [1][2]. By contrast, 747 of the 799 screened fragments (93.5%) showed no detectable binding at any site [1]. The real-space correlation coefficient (RSCC) for the refined ligand model is 0.91, indicating excellent agreement between the model and experimental electron density [3].
| Evidence Dimension | Experimental binding confirmation (binary: binder vs non-binder) at the PHIP2 Kac site |
|---|---|
| Target Compound Data | Positive binder (crystallographic hit); RSCC = 0.91 |
| Comparator Or Baseline | 747 non-binding fragments out of 799 total screened; hit rate = 6.5% |
| Quantified Difference | 52 binders vs. 747 non-binders; target compound is among the 6.5% minority of confirmed binders |
| Conditions | PHIP2 bromodomain crystals (space group C2, 1.24 Å resolution), fragment soak at 20 mM, 5 °C, 2 h, pH ~5.6, Diamond Light Source XChem facility |
Why This Matters
Guarantees target engagement at PHIP2, de-risking procurement for fragment-to-lead campaigns where >90% of analog purchases would fail to bind.
- [1] Grosjean, H., Isik, M., Aimon, A., Mobley, D., Chodera, J., von Delft, F., & Biggin, P. C. (2022). SAMPL7 protein-ligand challenge: A community-wide evaluation of computational methods against fragment screening and pose-prediction. Journal of Computer-Aided Molecular Design, 36(4), 291-311. https://doi.org/10.1007/s10822-022-00452-7. View Source
- [2] RCSB Protein Data Bank. 5RKX: PanDDA analysis group deposition -- Crystal Structure of PHIP in complex with Z1324080698. https://www.rcsb.org/structure/5RKX. View Source
- [3] wwPDB. 5RKX Full Validation Report (PDF). Ligand UR1 real-space correlation coefficient (RSCC) = 0.91. https://files.rcsb.org/validation/view/5rkx_full_validation.pdf. View Source
